

# HLDA-221: A New Frontier in Upper Gastrointestinal Cancer Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HLDA-221

Cat. No.: B12379522

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A comparative analysis of **HLDA-221** versus standard chemotherapy regimens for locally advanced unresectable or metastatic gastric, gastroesophageal junction, or esophageal adenocarcinoma.

This guide offers a detailed comparison of the novel therapeutic combination, **HLDA-221**, against the current standard of care for upper gastrointestinal (GI) cancers. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy data, outlines experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive overview of this emerging treatment modality.

## Executive Summary

**HLDA-221** is an investigational combination therapy comprising domvanalimab, an Fc-silent anti-TIGIT antibody, and zimberelimab, an anti-PD-1 monoclonal antibody, administered alongside FOLFOX chemotherapy. Clinical trial data from the Phase 2 EDGE-Gastric study suggest that **HLDA-221** offers a significant improvement in clinical outcomes compared to historical data for standard-of-care chemotherapy alone in patients with locally advanced unresectable or metastatic upper GI cancers.

## Efficacy Comparison

The following tables summarize the key efficacy endpoints from the EDGE-Gastric trial for **HLDA-221** and comparative data for standard-of-care FOLFOX chemotherapy from other relevant studies.

Table 1: Overall Efficacy Comparison

Efficacy Endpoint	HLDA-221 (domvanalimab + zimberelimab + FOLFOX)	Standard of Care (FOLFOX alone)
Overall Response Rate (ORR)	59%	34.9% - 42.9%
Median Progression-Free Survival (PFS)	12.9 months	6.8 - 7.5 months
Median Overall Survival (OS)	26.7 months	10.5 - 13.2 months

Table 2: Detailed Efficacy Data for **HLDA-221** (EDGE-Gastric Trial)

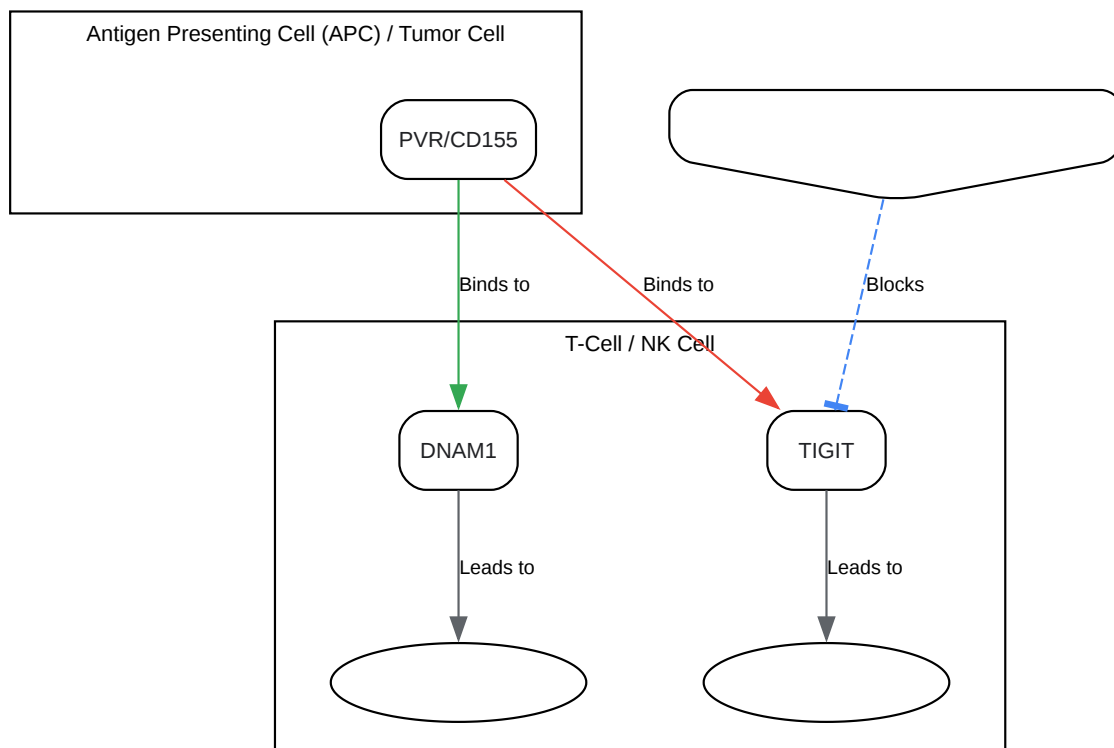
Parameter	Value
Confirmed Overall Response Rate (ORR)	59%
Median Progression-Free Survival (PFS)	12.9 months
24-month PFS Rate	25.9%
Median Overall Survival (OS)	26.7 months
24-month OS Rate	50.2%

## Mechanism of Action

**HLDA-221** employs a multi-pronged approach to combat cancer. Domvanalimab and zimberelimab are immune checkpoint inhibitors that work synergistically to enhance the body's anti-tumor immune response, while FOLFOX chemotherapy directly targets and kills rapidly dividing cancer cells.

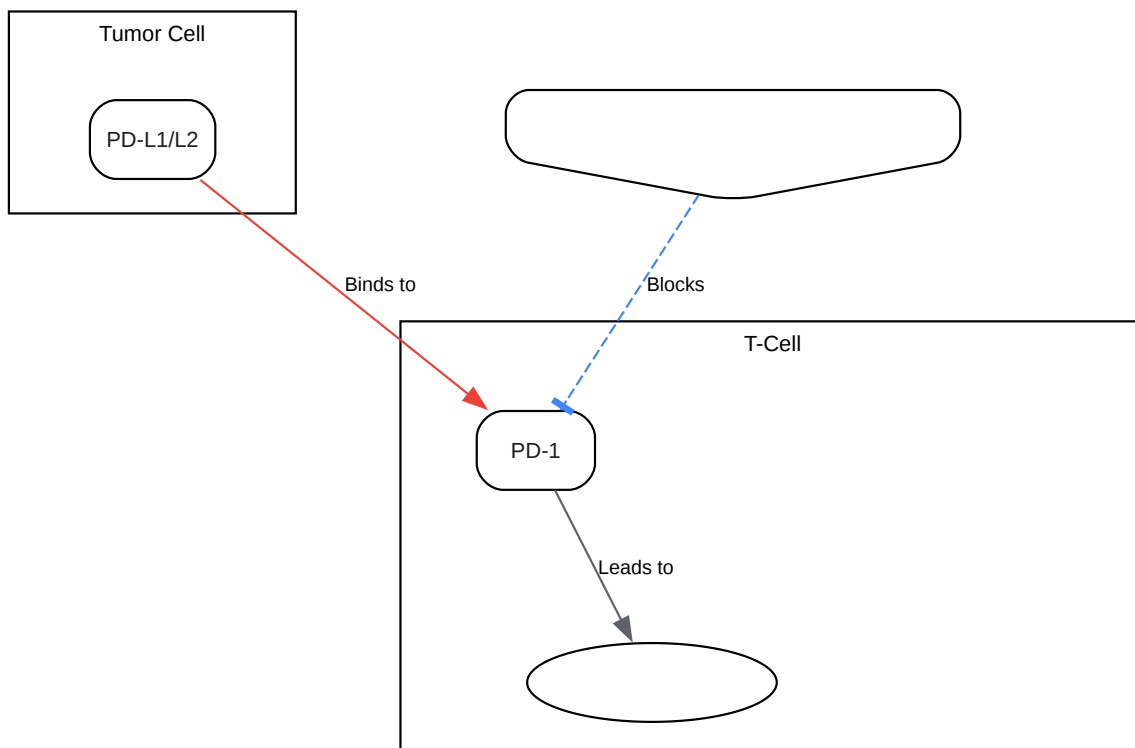
## Signaling Pathways

The diagrams below illustrate the key signaling pathways targeted by the components of **HLDA-221**.



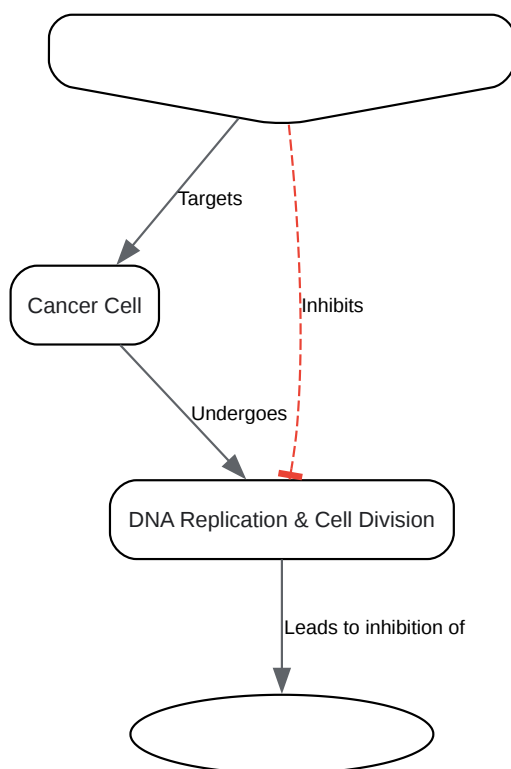
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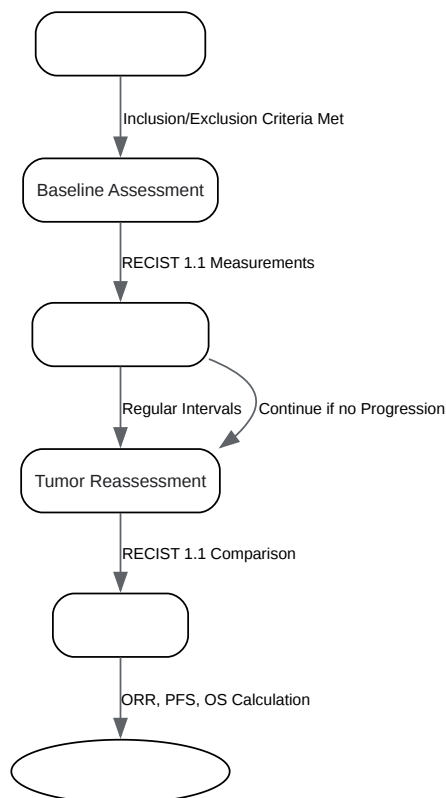
### TIGIT Signaling Pathway Inhibition by Domvanalimab



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### PD-1 Signaling Pathway Inhibition by Zimberelimab





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)